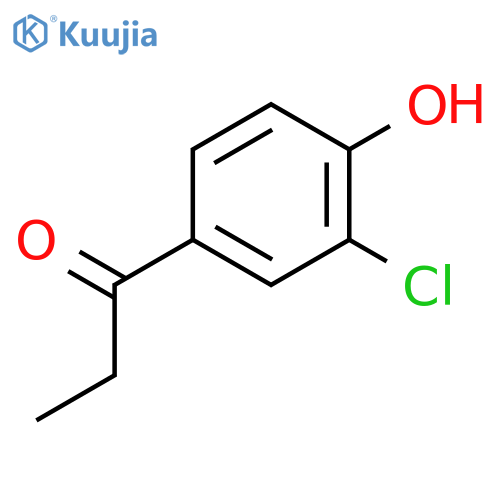Cas no 2892-27-5 (1-(3-chloro-4-hydroxyphenyl)propan-1-one)

2892-27-5 structure
商品名:1-(3-chloro-4-hydroxyphenyl)propan-1-one
1-(3-chloro-4-hydroxyphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(3-chloro-4-hydroxyphenyl)propan-1-one
- 1-propanone, 1-(3-chloro-4-hydroxyphenyl)-
- 3-Chloro-4-hydroxypropiophenone
- 2892-27-5
- SCHEMBL10740496
- MFCD00218581
- AN-651/43112611
- 1-(3-chloro-4-hydroxyphenyl)-1-propanone
- AKOS000299409
- AT26585
- CS-0225540
- CAA89227
- TS-02575
- DTXSID00379607
- EN300-1242090
-
- MDL: MFCD00218581
- インチ: InChI=1S/C9H9ClO2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2H2,1H3
- InChIKey: SRTOCDALRUBACC-UHFFFAOYSA-N
- ほほえんだ: CCC(=O)C1=CC(=C(C=C1)O)Cl
計算された属性
- せいみつぶんしりょう: 184.02917
- どういたいしつりょう: 184.0291072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.248
- ふってん: 323.7°C at 760 mmHg
- フラッシュポイント: 149.6°C
- 屈折率: 1.558
- PSA: 37.3
1-(3-chloro-4-hydroxyphenyl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR22406-1g |
1-(3-chloro-4-hydroxyphenyl)propan-1-one |
2892-27-5 | 95 | 1g |
£297.00 | 2025-02-19 | |
| Alichem | A015031037-1g |
3'-Chloro-4'-hydroxypropiophenone |
2892-27-5 | 97% | 1g |
$1504.90 | 2023-09-02 | |
| Enamine | EN300-1242090-10000mg |
1-(3-chloro-4-hydroxyphenyl)propan-1-one |
2892-27-5 | 95.0% | 10000mg |
$570.0 | 2023-10-02 | |
| Aaron | AR002XSB-2.5g |
1-Propanone, 1-(3-chloro-4-hydroxyphenyl)- |
2892-27-5 | 95% | 2.5g |
$362.00 | 2023-12-15 | |
| Aaron | AR002XSB-100mg |
1-Propanone, 1-(3-chloro-4-hydroxyphenyl)- |
2892-27-5 | 98% | 100mg |
$38.00 | 2025-02-13 | |
| 1PlusChem | 1P002XJZ-1g |
1-Propanone, 1-(3-chloro-4-hydroxyphenyl)- |
2892-27-5 | 1g |
$443.00 | 2024-05-06 | ||
| Aaron | AR002XSB-10g |
1-Propanone, 1-(3-chloro-4-hydroxyphenyl)- |
2892-27-5 | 95% | 10g |
$809.00 | 2023-12-15 | |
| abcr | AB239204-2.52,5g |
1-(3-Chloro-4-hydroxyphenyl)propan-1-one; . |
2892-27-5 | 2.52,5g |
€692.40 | 2024-04-17 | ||
| Enamine | EN300-1242090-5000mg |
1-(3-chloro-4-hydroxyphenyl)propan-1-one |
2892-27-5 | 95.0% | 5000mg |
$391.0 | 2023-10-02 | |
| A2B Chem LLC | AB35999-2.5g |
1-Propanone, 1-(3-chloro-4-hydroxyphenyl)- |
2892-27-5 | 95% | 2.5g |
$293.00 | 2024-04-20 |
1-(3-chloro-4-hydroxyphenyl)propan-1-one 関連文献
-
1. The vapour pressures above the normal boiling point and the critical pressures of some aromatic hydrocarbonsD. Ambrose,B. E. Broderick,R. Townsend J. Chem. Soc. A 1967 633
2892-27-5 (1-(3-chloro-4-hydroxyphenyl)propan-1-one) 関連製品
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
推奨される供給者
atkchemica
(CAS:2892-27-5)1-(3-chloro-4-hydroxyphenyl)propan-1-one

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:2892-27-5)1-(3-chloro-4-hydroxyphenyl)propan-1-one

清らかである:99%
はかる:1g
価格 ($):160.0